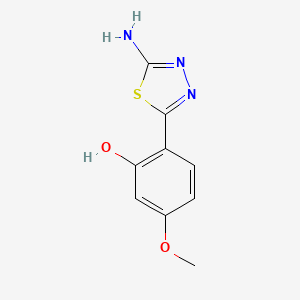![molecular formula C18H19BrN2O2S B6094688 N-[1-{[(4-bromophenyl)amino]carbonyl}-3-(methylthio)propyl]benzamide](/img/structure/B6094688.png)
N-[1-{[(4-bromophenyl)amino]carbonyl}-3-(methylthio)propyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-{[(4-bromophenyl)amino]carbonyl}-3-(methylthio)propyl]benzamide, also known as BPTP, is a chemical compound that has been widely used in scientific research. It belongs to the class of selective irreversible inhibitors of protein tyrosine phosphatases (PTPs), which are enzymes that regulate cellular signaling pathways. BPTP has shown promising results in various studies, and its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions are discussed below.
作用機序
N-[1-{[(4-bromophenyl)amino]carbonyl}-3-(methylthio)propyl]benzamide irreversibly binds to the active site of PTPs, forming a covalent bond with the catalytic cysteine residue. This prevents the enzyme from dephosphorylating its substrate, leading to an increase in protein phosphorylation and downstream signaling. This compound is selective for PTPs, as it does not affect the activity of other phosphatases or kinases.
Biochemical and Physiological Effects:
This compound has been shown to improve glucose tolerance and insulin sensitivity in obese mice by inhibiting PTP1B, a negative regulator of insulin signaling. This compound also enhances T cell activation and cytokine production by inhibiting TCPTP, a negative regulator of immune signaling. In cancer cells, this compound inhibits SHP-2, a positive regulator of cell migration and invasion, leading to decreased metastasis.
実験室実験の利点と制限
N-[1-{[(4-bromophenyl)amino]carbonyl}-3-(methylthio)propyl]benzamide is a highly specific and potent inhibitor of PTPs, making it a valuable tool for studying the role of these enzymes in cellular processes. However, its irreversible binding to the active site of the enzyme can complicate experiments that require reversible inhibition. Additionally, the covalent bond formed between this compound and the enzyme can be difficult to break, making it challenging to study the kinetics of enzyme inhibition.
将来の方向性
There are several future directions for research involving N-[1-{[(4-bromophenyl)amino]carbonyl}-3-(methylthio)propyl]benzamide. One area of interest is the development of more selective and potent PTP inhibitors for therapeutic use in diseases such as diabetes and cancer. Another direction is the investigation of the role of PTPs in neurological disorders, as recent studies have implicated these enzymes in synaptic plasticity and memory formation. Finally, the use of this compound in combination with other inhibitors or chemotherapeutic agents could provide a more effective treatment for cancer.
合成法
The synthesis of N-[1-{[(4-bromophenyl)amino]carbonyl}-3-(methylthio)propyl]benzamide involves the reaction of 4-bromobenzylamine with methyl 3-(methylthio)propionate to form N-[1-(4-bromophenyl)ethyl]-3-(methylthio)propionamide. This intermediate is then reacted with benzoyl chloride to form this compound. The purity of the final product can be increased by recrystallization from ethanol.
科学的研究の応用
N-[1-{[(4-bromophenyl)amino]carbonyl}-3-(methylthio)propyl]benzamide has been used extensively in scientific research to investigate the role of PTPs in various cellular processes. It has been shown to inhibit the activity of several PTPs, including PTP1B, TCPTP, and SHP-2, which are involved in insulin signaling, immune response, and cancer progression. This compound has been used to study the effects of PTP inhibition on glucose homeostasis, T cell activation, and cancer cell migration and invasion.
特性
IUPAC Name |
N-[1-(4-bromoanilino)-4-methylsulfanyl-1-oxobutan-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN2O2S/c1-24-12-11-16(21-17(22)13-5-3-2-4-6-13)18(23)20-15-9-7-14(19)8-10-15/h2-10,16H,11-12H2,1H3,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMJKBIGGFULITG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)NC1=CC=C(C=C1)Br)NC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![methyl 3-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-1H-indole-2-carboxylate](/img/structure/B6094606.png)
![5-{3-[(2,6-dichlorobenzyl)oxy]-4-methoxybenzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6094622.png)
![1-[(3-{[3-(methoxymethyl)-1-piperidinyl]carbonyl}-1H-pyrazol-5-yl)methyl]-1H-indole](/img/structure/B6094635.png)

![N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-N-methyl-3-(1-methyl-1H-pyrazol-4-yl)propanamide](/img/structure/B6094648.png)
![5-(3-bromobenzylidene)-3-[4-oxo-4-(1-pyrrolidinyl)butyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6094655.png)
![ethyl 4-(3-methoxybenzyl)-1-[(3-methyl-1H-pyrazol-5-yl)methyl]-4-piperidinecarboxylate](/img/structure/B6094665.png)
![2-chloro-N-{3-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]propyl}benzamide](/img/structure/B6094670.png)
![2-(4-hydroxyphenyl)-N'-({1-[3-(trifluoromethyl)benzyl]-1H-indol-3-yl}methylene)-4-quinolinecarbohydrazide](/img/structure/B6094676.png)

![7-phenyl-2-[(tetrahydrofuran-2-ylmethyl)amino]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B6094686.png)
![2-[({2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}thio)methyl]-4(3H)-quinazolinone](/img/structure/B6094693.png)
![7-(2,3-difluorobenzyl)-2-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6094703.png)
![4-[4-(4-methoxybenzyl)-1-piperazinyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B6094709.png)
